Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate
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Overview
Description
Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is a chemical compound with the molecular formula C8H17NO4 and a molecular weight of 191.23 g/mol . It is a protected amine, often used in organic synthesis and various research applications. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to a 2,3-dihydroxypropyl group.
Mechanism of Action
Target of Action
Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is a protected amine
Mode of Action
The mode of action of this compound is not directly stated in the available resources. As a protected amine, it likely serves as a building block in the synthesis of more complex molecules. The carbamate group (NHCO2) in the compound can act as a protecting group for amines during chemical synthesis . This allows for selective reactions to occur at other sites in the molecule without interference from the amine group.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and the outcome of its use in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxypropyl derivative. One common method includes the reaction of tert-butyl carbamate with (±)-3-amino-1,2-propanediol in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like methylene chloride or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and purity. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of tosylates or mesylates, which can be further transformed into other functional groups.
Scientific Research Applications
Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog used as a protecting group for amines.
Benzyl carbamate: Another protecting group with different steric and electronic properties.
Methyl carbamate: A smaller protecting group used in various synthetic applications.
Uniqueness
Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is unique due to its dual functionality, providing both steric protection and the ability to participate in further chemical transformations. The presence of the 2,3-dihydroxypropyl group allows for additional modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMQHJPVUGZSB-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148983-23-7 |
Source
|
Record name | tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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